2,5-Dihydroxybenzaldehyde

Acid Dissociation Constant Reactivity Prediction Spectroscopic pKa Determination

Sourcing 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) with a precisely controlled 2,5-substitution pattern is critical for reproducible results. This isomer's unique dual pKa (8.42/10.93) governs protonation-dependent reactivity in Schiff base formation and metal chelation, directly impacting the coordination geometry and antimicrobial potency of derived Cu(II), Co(II), and Zn(II) complexes. Generic isomers cannot replicate this pH-sensitive speciation or the benchmark MIC₅₀ of 500 mg/L against S. aureus. Choose this 98% purity building block to ensure synthetic yield, assay consistency, and valid structure–property correlations.

Molecular Formula C7H6O3
Molecular Weight 138.12 g/mol
CAS No. 1194-98-5
Cat. No. B135720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxybenzaldehyde
CAS1194-98-5
Synonyms5-Hydroxysalicylaldehyde;  Gentisaldehyde;  Formylhydroquinone;  NSC 72387; 
Molecular FormulaC7H6O3
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C=O)O
InChIInChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-4,9-10H
InChIKeyCLFRCXCBWIQVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility1.38E+04 mg/L @ 25 °C (exp)

2,5-Dihydroxybenzaldehyde (CAS 1194-98-5) Procurement: A Hydroxybenzaldehyde Building Block with Distinct Isomer-Specific Reactivity and Biological Profiles


2,5-Dihydroxybenzaldehyde (Gentisaldehyde), CAS 1194-98-5, is a dihydroxybenzaldehyde isomer with a para-hydroquinone substitution pattern (hydroxyl groups at the 2- and 5-positions of the benzaldehyde ring) [1]. This specific arrangement confers a characteristic dissociation constant profile with pKa values of 8.42±0.03 and 10.93±0.03 for the hydroxyl groups, which are distinct from the 2,4- and 2,3-isomers [2]. The compound is a yellow to khaki-green crystalline solid with a melting point of 97–102°C and a molecular weight of 138.12 g/mol [3]. It is commonly employed as a building block in organic synthesis for preparing Schiff bases, hydrazones, and metal complexes with applications in medicinal chemistry and materials science [4].

2,5-Dihydroxybenzaldehyde Isomer Substitution: Why Positional Isomers Cannot Be Interchanged in Sensitive Assays or Synthesis


Substituting 2,5-dihydroxybenzaldehyde with its positional isomers (e.g., 2,4- or 3,4-dihydroxybenzaldehyde) introduces quantifiable and consequential differences in acid dissociation behavior, antioxidant capacity, and biological target engagement. The distinct hydroxyl group positioning on the benzaldehyde core results in a unique two-step pKa profile (8.42 and 10.93) that differs from the 2,4-isomer (6.94 and 9.28) and the 2,3-isomer (pKa₁ ~8.01) [1][2]. This directly impacts the speciation and reactivity of the compound across physiological and experimental pH ranges, leading to different antioxidant and antimicrobial outcomes [3]. Therefore, generic substitution without accounting for these isomer-specific physicochemical and functional parameters can compromise assay reproducibility, synthetic yield, and biological interpretation.

2,5-Dihydroxybenzaldehyde (Gentisaldehyde): Quantitative Evidence of Differential Performance vs. Positional Isomers and Analogs


Acid Dissociation (pKa) Profile Differentiates 2,5-Dihydroxybenzaldehyde Reactivity from 2,4- and 2,3-Isomers

2,5-Dihydroxybenzaldehyde exhibits a two-step acid dissociation constant (pKa) profile of 8.42 ± 0.03 and 10.93 ± 0.03, as determined by UV–visible spectrophotometry [1]. In contrast, the 2,4-isomer shows pKa values of 6.94 ± 0.03 and 9.28 ± 0.03, while the 2,3-isomer has a reported first pKa of approximately 8.01 [2][3]. These differences in hydroxyl group acidity directly affect the pH-dependent speciation of the molecule, influencing its nucleophilicity, metal chelation capacity, and antioxidant behavior across physiological and experimental pH ranges.

Acid Dissociation Constant Reactivity Prediction Spectroscopic pKa Determination

Differential Solubility Profile in DMSO and Ethanol Compared to 2,4-Dihydroxybenzaldehyde

2,5-Dihydroxybenzaldehyde has a reported solubility of 15 mg/mL in DMSO and 5 mg/mL in ethanol . In contrast, 2,4-dihydroxybenzaldehyde exhibits substantially higher solubility in DMSO, reported at 100 mg/mL (724.01 mM) under similar conditions [1]. This difference is attributed to the distinct crystal packing and intermolecular hydrogen bonding patterns imposed by the 2,5-substitution pattern.

Solubility Formulation DMSO Solubility

Antibacterial Activity (MIC₅₀) Against Staphylococcus aureus: Benchmarking 2,5-Dihydroxybenzaldehyde

2,5-Dihydroxybenzaldehyde demonstrates antimicrobial activity against Staphylococcus aureus strains with a reported MIC₅₀ value of 500 mg/L . While direct quantitative head-to-head MIC data against other dihydroxybenzaldehyde isomers in the same study are limited, class-level inferences suggest that the 2,5-substitution pattern may confer a distinct membrane interaction mechanism compared to ortho-substituted analogs like 2,3-dihydroxybenzaldehyde [1].

Antibacterial MIC Staphylococcus aureus

Distinct Synthetic Utility in Schiff Base and Hydrazone Formation with Varied Diamines

2,5-Dihydroxybenzaldehyde is employed as a key building block for synthesizing bis-Schiff base ligands with aliphatic and aromatic diamines, such as N,N′-Bis(2,5-dihydroxybenzylidene)-4,4′-diaminodiphenylmethane (DHDPM) [1]. While all dihydroxybenzaldehyde isomers can form Schiff bases, the 2,5-substitution pattern yields ligands with different metal coordination geometries and antimicrobial activities compared to those derived from 2,4- or 2,3-dihydroxybenzaldehyde [2]. The compound is also used to prepare 2,4-dimethylbenzoylhydrazones with antileishmanial and antioxidant properties [3].

Schiff Base Hydrazone Organic Synthesis

Optimal Research and Industrial Applications for 2,5-Dihydroxybenzaldehyde (Gentisaldehyde) Based on Evidence-Driven Differentiation


Antimicrobial Screening and Structure–Activity Relationship (SAR) Studies on Phenolic Benzaldehydes

With a defined MIC₅₀ of 500 mg/L against S. aureus, 2,5-dihydroxybenzaldehyde serves as a benchmark compound for evaluating the antimicrobial potential of hydroxybenzaldehyde analogs. Its distinct pKa profile (8.42/10.93) and membrane interaction mechanism, which involves integration into lipid monolayers and alteration of membrane fluidity, make it a valuable probe for studying how hydroxyl group positioning influences antimicrobial efficacy and mechanism of action [1].

Synthesis of Schiff Base Ligands for Coordination Chemistry and Metal Complex Formation

2,5-Dihydroxybenzaldehyde is a preferred aldehyde precursor for synthesizing bis-Schiff base ligands with diamines, yielding compounds like DHDPM. These ligands form metal complexes with Cu(II), Co(II), and Zn(II) that exhibit antimicrobial activities. The 2,5-substitution pattern provides a unique metal coordination geometry compared to ligands derived from 2,4- or 2,3-isomers, making it essential for researchers exploring structure–property relationships in coordination compounds [2].

Antioxidant Capacity Assays Under Controlled pH Conditions

Given the strong pH-dependence of its antioxidant activity due to hydroxyl group dissociation, 2,5-dihydroxybenzaldehyde is an ideal reference compound for studies investigating the relationship between acid dissociation constants and radical scavenging capacity. Its distinct two-step pKa profile (8.42 and 10.93) allows researchers to probe how speciation affects antioxidant efficacy across physiological pH ranges, as established by spectroscopic and DPPH radical quenching studies [3].

Technical Documentation Hub

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